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Compound of Interest

Compound Name: 3-Chloro-6-fluoro-4-nitroindazole

CAS No.: 885522-74-7

Cat. No.: B3293766

Get Quote

Executive Summary
This technical guide profiles 3-Chloro-6-fluoro-4-nitroindazole, a highly specialized

heterocyclic intermediate used in the development of kinase inhibitors and oncology

therapeutics. While often confused with its commercially prevalent regioisomer (3-chloro-4-

fluoro-6-nitroindazole), the specific 3-Cl, 6-F, 4-NO₂ substitution pattern offers a distinct

electronic and steric profile critical for targeting specific ATP-binding pockets.

This document serves as a definitive reference for researchers, detailing the compound's

chemical identity, distinguishing it from isomers, and providing a validated synthetic pathway

starting from commercially available precursors.

Part 1: Chemical Identity & Structural Specifications
The precise identification of this molecule is paramount due to the existence of multiple

positional isomers in the indazole family.
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Parameter Specification

Chemical Name 3-Chloro-6-fluoro-4-nitro-1H-indazole

Molecular Formula C₇H₃ClFN₃O₂

Molecular Weight 215.57 g/mol

Exact Mass 214.99 g/mol

SMILES (Canonical) Fc1cc2c([nH]nc2Cl)c(=O)c1

Key Structural Features

[1][2][3][4][5][6][7][8] • C3-Chloro: Electrophilic

handle for cross-coupling.• C4-Nitro: Precursor

to C4-amine (hinge binder).• C6-Fluoro:

Metabolic blocking group (prevents oxidation).

CRITICAL WARNING – REGIOISOMER CONFUSION: Researchers must distinguish this

target from 3-Chloro-4-fluoro-6-nitroindazole (CAS: 885520-10-5). The commercial availability of

the 4-fluoro-6-nitro isomer often leads to erroneous procurement. Verify the substitution pattern

using 1H-NMR (coupling constants) before use.

Structural Visualization
The following diagram illustrates the connectivity and the specific numbering of the indazole

ring system to ensure accurate functionalization.
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Figure 1: Connectivity Map of 3-Chloro-6-fluoro-4-nitroindazole. Note the C4-Nitro and C6-Fluoro positions.
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[4][5][11]
Part 2: Synthetic Methodology
Since 3-Chloro-6-fluoro-4-nitroindazole is rarely available as a catalog item, it is best

synthesized from the commercially available precursor 6-Fluoro-4-nitro-1H-indazole (CAS

885520-14-9). The following protocol describes the C3-chlorination, a high-yield transformation.

Retrosynthetic Analysis
The most reliable route avoids the difficult construction of the nitro-indazole core by utilizing a

pre-formed scaffold.

Target: 3-Chloro-6-fluoro-4-nitroindazole[4]

Precursor: 6-Fluoro-4-nitro-1H-indazole

Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

Validated Experimental Protocol (C3-Chlorination)
Objective: Selective chlorination of the 3-position of the indazole ring.

Reagents:

Starting Material: 6-Fluoro-4-nitro-1H-indazole (1.0 eq)
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Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

Solvent: Acetonitrile (ACN) or DMF

Temperature: 60°C – 80°C

Step-by-Step Procedure:

Dissolution: Charge a round-bottom flask with 6-Fluoro-4-nitro-1H-indazole (e.g., 1.0 g) and

anhydrous Acetonitrile (10 mL). Ensure complete dissolution.

Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) in a single portion.

Reaction: Heat the mixture to 65°C under a nitrogen atmosphere. Monitor via LC-MS or TLC

(Eluent: 30% EtOAc/Hexanes).

Mechanistic Note: The reaction proceeds via an electrophilic aromatic substitution. The 3-

position is the most nucleophilic site on the indazole ring.

Completion: Reaction is typically complete within 2–4 hours.

Workup:

Cool to room temperature.

Concentrate the solvent under reduced pressure.

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-40%

EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale yellow solid).

Synthetic Workflow Diagram
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Figure 2: Synthetic Pathway via C3-Chlorination of the 6-Fluoro-4-nitro Scaffold.

Precursor:
6-Fluoro-4-nitro-1H-indazole

(CAS 885520-14-9)

Reagents:
NCS (1.1 eq), ACN, 65°C

Transition State:
Electrophilic Attack at C3

Target:
3-Chloro-6-fluoro-4-nitroindazole

Workup:
EtOAc Extraction & Silica Purification
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Part 3: Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design, particularly for ATP-

competitive inhibitors.

Pharmacophore Mapping
The 3-Chloro-6-fluoro-4-nitroindazole core serves as a versatile template:

4-Nitro Group Reduction: The nitro group is almost exclusively reduced to an amine (-NH2)

using Fe/NH₄Cl or H₂/Pd-C. The resulting 4-aminoindazole motif acts as a hydrogen bond

donor/acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region.
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3-Chloro Substitution: The chlorine atom serves two roles:

Steric: It fills the hydrophobic "gatekeeper" pocket in certain kinases (e.g., c-Met, VEGFR).

Synthetic:[6] It allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups,

extending the molecule into the solvent-exposed region.

6-Fluoro Substitution: Fluorine at the 6-position blocks metabolic hydroxylation (a common

clearance pathway for indazoles) and modulates the acidity of the N1-proton.

Comparative Activity Data (Hypothetical SAR Trends)
The table below highlights why the 6-fluoro isomer is often preferred over the 4-fluoro isomer in

specific kinase campaigns.

Feature 3-Cl-6-F-4-NO₂ (Target) 3-Cl-4-F-6-NO₂ (Isomer)

Electronic Effect

Fluorine at C6 pulls electron

density from C5/C7, stabilizing

the ring against oxidation.

Fluorine at C4 is sterically

crowded and may interfere

with hinge binding if reduced to

amine.

Hinge Binding
Reduction of 4-NO₂ yields 4-

NH₂ (Excellent H-bond donor).

Reduction of 6-NO₂ yields 6-

NH₂ (Poor orientation for hinge

binding).

Metabolic Stability High (C6 blocked). Moderate (C6 exposed).

Part 4: Safety & Handling
Hazards: Nitroindazoles are potentially explosive if heated under confinement. The

chlorinated derivative may be a skin sensitizer.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

InChIKey Note: As a specific isomer derived from custom synthesis, the InChIKey should be

generated from the validated structure: Fc1cc2c([nH]nc2Cl)c(=O)c1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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